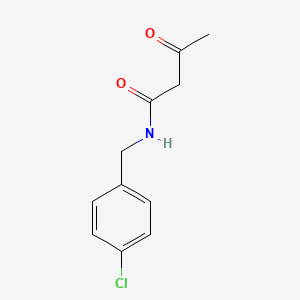

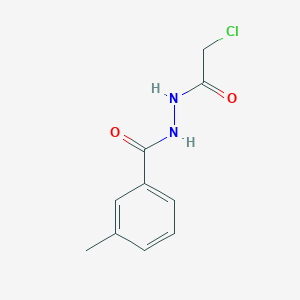

(3-Acetyl-indol-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Acetyl-indol-1-yl)-acetic acid, also known as 3-AI-AcAc, is an organic compound belonging to the group of indoles. It is a colorless to pale yellow oil with a faint characteristic odor and is soluble in most organic solvents. 3-AI-AcAc is primarily used as a synthetic intermediate in the pharmaceutical industry and has been studied for its potential therapeutic benefits in certain diseases.

Applications De Recherche Scientifique

Antioxidant Evaluation

(3-Acetyl-indol-1-yl)-acetic acid derivatives have been synthesized and evaluated for their antioxidant activities. Certain derivatives, particularly those with phenolic moieties and electron-donating methoxy substituents, exhibited significant antioxidant activities, indicating that these derivatives might be potential candidates for therapeutic antioxidant agents (Naik, Kumar, & Harini, 2011).

Molecular Tagging and Carrier-Linking

The molecule has been utilized in the design of novel research tools such as immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes. This enables innovative approaches in plant science and potentially in human and animal health studies (Ilić et al., 2005).

Fluoroacetylation of Indoles

Indole derivatives, including (3-Acetyl-indol-1-yl)-acetic acid, have been used in the fluoroacetylation of indoles to synthesize diverse fluoromethyl indol-3-yl ketones. This process is significant in the field of organic chemistry for the synthesis of novel compounds under catalyst- and additive-free conditions, opening new avenues for drug development and chemical synthesis (Yao et al., 2016).

Indolic Compound Identification in Plant Tissues

A novel method has been developed using liquid chromatography-mass spectrometry for the facile characterization of small indolic compound profiles in plants. This methodology provides a powerful tool for screening and identifying indolic compounds, including (3-Acetyl-indol-1-yl)-acetic acid derivatives in plant tissues, facilitating the exploration of their roles in plant physiology and potentially in human nutrition (Yu, Hegeman, & Cohen, 2014).

Microbial Production

(3-Acetyl-indol-1-yl)-acetic acid is a crucial auxin in plants and is involved in the regulation of plant growth and development. Engineered microorganisms, such as Escherichia coli, have been used for the microbial production of this compound from renewable resources, demonstrating its potential for large-scale production and applications in agriculture (Guo et al., 2019).

Propriétés

IUPAC Name |

2-(3-acetylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(14)10-6-13(7-12(15)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZONLHSNIDOME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360189 |

Source

|

| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Acetyl-indol-1-yl)-acetic acid | |

CAS RN |

501682-42-4 |

Source

|

| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)